Product packaging for dehydrodolichol(Cat. No.:CAS No. 148879-95-2)

dehydrodolichol

Cat. No.: B1175241
CAS No.: 148879-95-2
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Description

Dehydrodolichol is a fundamental polyprenol compound that serves as a critical branch point intermediate in the conserved biosynthetic pathway for dolichol . This pathway produces dolichyl phosphate (Dol-P), an indispensable lipid carrier that anchors the core oligosaccharide required for protein N-glycosylation within the endoplasmic reticulum . The proper glycosylation of proteins is a ubiquitous and essential post-translational modification for their correct folding, stability, and function . Research into this compound and its metabolism is therefore vital for understanding a wide range of cellular processes. Defects in the dolichol biosynthesis pathway, which includes this compound as a key intermediate, have been directly linked to severe human diseases. These include inherited retinal degenerations, such as Retinitis Pigmentosa Type 59 (RP59), and a spectrum of neurodevelopmental and neurodegenerative disorders often featuring epilepsy, myoclonus, and ataxia . Consequently, this compound is a compound of significant interest in biomedical research, particularly in the study of congenital disorders of glycosylation (CDGs) and neuronal ceroid lipofuscinosis . This product is intended for research purposes only.

Properties

CAS No.

148879-95-2

Molecular Formula

C12H9Cl2NO3

Synonyms

dehydrodolichol

Origin of Product

United States

Dehydrodolichol Biosynthesis: Enzymology and Regulatory Mechanisms

Initial Isoprenoid Precursors: Farnesyl Diphosphate (B83284) (FPP) and Isopentenyl Diphosphate (IPP) Condensation

The journey of dehydrodolichol biosynthesis begins with two fundamental building blocks derived from the mevalonate (B85504) pathway: farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP). nih.govrsc.orgcuredhdds.orgoup.com FPP, a C15 isoprenoid, serves as the initial primer for the elongation process. nih.govoup.comfrontierspartnerships.org The subsequent chain extension occurs through the sequential head-to-tail condensation of multiple IPP molecules, which are five-carbon isoprenoid units. rsc.orgfrontierspartnerships.orguniprot.orgjst.go.jp This condensation reaction is the foundational step, setting the stage for the formation of the long polyprenyl chain characteristic of this compound. frontierspartnerships.orguniprot.org

The enzyme responsible for this initial and subsequent condensations is a type of prenyltransferase known as cis-prenyltransferase. frontierspartnerships.orgnih.govresearchgate.net This enzyme catalyzes the 1'-4 condensation of FPP with numerous IPP units, leading to the formation of dehydrodolichyl diphosphate. frontierspartnerships.org

Chain Elongation via cis-Prenyltransferases

The elongation of the polyprenyl chain is a critical phase in this compound biosynthesis, orchestrated by a class of enzymes known as cis-prenyltransferases. frontierspartnerships.orgnih.govresearchgate.net These enzymes are responsible for the stereospecific addition of IPP units, resulting in the formation of the characteristic poly-cis-isoprene backbone of this compound. researchgate.net In eukaryotes, this enzymatic activity is carried out by a heteromeric complex, a departure from the homodimeric cis-prenyltransferases found in bacteria. researchgate.netpnas.org

Dehydrodolichyl Diphosphate Synthase (DHDDS) Activity and Specificity

The catalytic heart of the eukaryotic cis-prenyltransferase complex is the Dehydrodolichyl Diphosphate Synthase (DHDDS) subunit. uniprot.orgnih.govpnas.orgresearchgate.net DHDDS is a highly conserved enzyme that catalyzes the cis-prenyl chain elongation to produce the polyprenyl backbone of dolichol. nih.govgenecards.org It facilitates the condensation of multiple IPP molecules onto FPP to produce dehydrodolichyl diphosphate (Dedol-PP). uniprot.org While DHDDS possesses the active site residues necessary for catalysis, its enzymatic activity is significantly enhanced when it forms a complex with another subunit. pnas.org In humans, this enzymatic complex synthesizes long-chain polyprenols, predominantly with 95 and 100 carbon atoms (C95 and C100). uniprot.org

Role of Nogo-B Receptor (NgBR/NUS1) as a Catalytic Subunit of cis-Prenyltransferase

The full functionality of DHDDS is dependent on its association with the Nogo-B Receptor (NgBR), also known as NUS1 in yeast. pnas.orgresearchgate.netfrontiersin.orgcardiff.ac.uk NgBR and DHDDS form a stable heterodimeric complex that constitutes the active cis-prenyltransferase. nih.govpnas.orgresearchgate.netcardiff.ac.ukbiorxiv.org Although NgBR shares structural homology with cis-prenyltransferases, it lacks key catalytic residues and is considered catalytically inactive on its own. pnas.orgfrontiersin.org However, its interaction with DHDDS is indispensable for efficient dolichol synthesis. nih.govpnas.org NgBR is thought to stabilize the DHDDS subunit and participate in the formation of the active site, thereby dramatically enhancing the enzymatic activity. pnas.orgresearchgate.netfrontiersin.org The distal C-terminus of NgBR plays a crucial role by directly participating in active site formation and functional coupling between the two subunits. nih.gov This heterotetrameric assembly, a dimer of DHDDS-NgBR heterodimers, is essential for protein N-glycosylation. researchgate.net

Enzymatic Mechanisms of Isoprenoid Chain Extension

The extension of the isoprenoid chain by cis-prenyltransferases involves a series of condensation reactions. rsc.org The process is initiated by the binding of the allylic diphosphate primer, FPP, to the active site of the enzyme. researchgate.net Subsequently, IPP binds, and a carbocation is generated from the FPP molecule. rsc.org The double bond of IPP then performs a nucleophilic attack on this carbocation, leading to the formation of a new, longer prenyl diphosphate chain with a cis-double bond. researchgate.net This cycle of IPP condensation is repeated multiple times, with each step adding a five-carbon unit to the growing chain until the final product length is achieved. rsc.orgjst.go.jp

Terminal Reduction Steps in this compound Formation

The final stage in the biosynthesis of dolichol from its precursor, this compound, involves a crucial reduction step. After the formation of dehydrodolichyl diphosphate by the cis-prenyltransferase complex, it undergoes dephosphorylation to this compound. nih.govoup.com This dephosphorylated intermediate is then the substrate for a terminal reductase enzyme. nih.govnih.gov

Characterization of NADPH-Dependent this compound Reductases

The conversion of this compound to dolichol is catalyzed by an NADPH-dependent reductase. nih.govbibliotekanauki.plrhea-db.org This enzyme specifically reduces the α-isoprene unit of this compound, saturating the double bond and forming the final dolichol molecule. rhea-db.orgoup.com Studies in rat liver have localized this reductase activity to the microsomes, the subcellular fraction containing the endoplasmic reticulum. nih.gov The enzyme exhibits an optimal pH of 8.0 and its activity can be significantly stimulated by the addition of a soluble fraction from the cell, suggesting the involvement of other cellular factors in its regulation. nih.gov The formation of dolichol from this compound has also been observed in the supernatant of rat and pig testis homogenates. nih.gov This terminal reduction is a critical step, as the saturated α-isoprene unit is essential for the function of dolichol as a glycosyl carrier in protein N-glycosylation. oup.com

Stereochemical Aspects of Double Bond Reduction and Alpha-Saturation

The conversion of this compound to dolichol represents a critical maturation step, characterized by the saturation of the α-isoprene unit. This reaction is catalyzed by a microsomal reductase that utilizes NADPH as the reductant. oup.comnih.gov Studies in rat liver have localized this enzyme activity to the microsomes, demonstrating a clear preference for this compound as a substrate over its phosphorylated forms, dehydrodolichyl phosphate (B84403) and dehydrodolichyl diphosphate. nih.gov The reductase activity is significantly stimulated by the soluble fraction of the cell, suggesting the involvement of cytosolic factors in its optimal function. nih.gov

The stereochemical outcome of this reduction—the saturation of the α-isoprene unit—is a defining feature of dolichols in eukaryotes, distinguishing them from the fully unsaturated polyprenols that often serve as glycosyl carrier lipids in prokaryotes. oup.comnih.gov This structural modification is not merely incidental; the saturated α-unit is vital for the recognition and function of the resulting dolichyl-phosphate-linked intermediates in the subsequent steps of N-glycosylation. oup.com The enzyme responsible for this reduction appears to recognize the specific chain length of the this compound substrate, indicating a precise mechanism for processing the correct polyprenol precursors. oup.com The evolution of this alpha-saturation step in eukaryotes highlights its importance in achieving the specific biophysical properties required for the function of glycosyl carrier lipids within the endoplasmic reticulum membrane. oup.com

Phosphorylation Pathways to Dehydrodolichyl Phosphate

This compound can be converted to its active form, dehydrodolichyl phosphate, through phosphorylation. This process is essential for its participation in the synthesis of lipid-linked oligosaccharides. The primary enzyme responsible for this reaction is a CTP-dependent dolichol kinase. ibb.waw.pl This kinase catalyzes the transfer of a phosphate group from cytidine (B196190) triphosphate (CTP) to the hydroxyl group of this compound, yielding dehydrodolichyl phosphate. This phosphorylation is a key step to enable the molecule to function as a carrier for sugar residues in glycosylation pathways. ibb.waw.placs.org

Kinase Activity and Substrate Specificity

The CTP-dependent dolichol kinase exhibits specificity for both its phosphate donor and its lipid acceptor. While CTP is the preferred phosphate donor, the enzyme's affinity for the polyisoprenoid substrate is critical. The kinase must effectively recognize and phosphorylate this compound to supply the precursor pool for glycosylation. Research has established that the chain length and the saturation state of the α-isoprene unit are critical features recognized by enzymes in the dolichol pathway. oup.com The dolichol kinase is an integral membrane protein, localized primarily in the endoplasmic reticulum, with its active site facing the cytoplasm. acs.org Studies on calf brain dolichol kinase have characterized it as a highly hydrophobic protein whose activity can be modulated by detergents and lipids, underscoring the importance of the membrane environment for its function. acs.org

Table 1: Research Findings on this compound-Related Enzymes

EnzymeOrganism/TissueSubstrate(s)ProductKey FindingsReference(s)
This compound ReductaseRat LiverThis compound, NADPHDolicholLocalized in microsomes; optimal pH of 8.0; activity stimulated by soluble fraction. nih.gov
CTP-dependent Dolichol KinaseCalf Brain, Rat LiverThis compound, CTPDehydrodolichyl PhosphateIntegral membrane protein of the ER; highly hydrophobic. acs.org
Dehydrodolichyl Diphosphate Synthase (DHDDS/NUS1 complex)HumanFarnesyl diphosphate (FPP), Isopentenyl diphosphate (IPP)Dehydrodolichyl diphosphateHeterodimeric complex; activated by phospholipids (B1166683); synthesizes long-chain polyprenols (C95-C100). uniprot.orguniprot.org

Regulatory Networks Governing this compound Biosynthesis

The biosynthesis of this compound is tightly regulated as part of the larger mevalonate pathway, which is responsible for producing a wide array of essential isoprenoid compounds. oup.comtaylorandfrancis.com Regulation occurs at multiple levels to ensure that the production of this compound and its derivatives is balanced with the cell's requirements for protein glycosylation and with the synthesis of other critical molecules like sterols and ubiquinone that share the same precursor, farnesyl diphosphate (FPP). oup.commdpi.com These regulatory mechanisms include transcriptional and translational control of the biosynthetic enzymes, as well as direct modulation of enzyme activity through feedback inhibition and allosteric interactions. oup.comresearchgate.net

Transcriptional and Translational Control of Biosynthetic Enzymes

The expression of genes encoding the enzymes for this compound biosynthesis is subject to sophisticated control. The enzyme dehydrodolichyl diphosphate (Dedol-PP) synthase, which catalyzes the formation of the this compound backbone, is a key regulatory point. researchgate.net In yeast, the genes encoding the cis-prenyltransferase subunits (RER2 and SRT1) are transcriptionally regulated by the levels of FPP or its derivatives. oup.comibb.waw.pl An increase in the cellular pool of FPP can induce the transcription of SRT1, and to a lesser extent RER2, thereby channeling more substrate toward dolichol synthesis. frontierspartnerships.org

In humans, the catalytic subunit of this enzyme is encoded by the DHDDS gene. uniprot.orggenecards.org Analysis of the DHDDS gene promoter has identified potential binding sites for several transcription factors, including Sp1, c-Myb, and Nkx2-5, suggesting a complex transcriptional regulatory network. genecards.org This allows the cell to coordinate this compound synthesis with other cellular processes and developmental programs.

Feedback Inhibition and Allosteric Regulation

Direct regulation of enzyme activity provides a rapid mechanism to control metabolic flux. The broader mevalonate pathway is known to be controlled by feedback inhibition, where downstream products can inhibit earlier enzymatic steps. oup.comlipidbank.jp While direct feedback inhibition on this compound-specific enzymes is less characterized, allosteric regulation is crucial. The human Dedol-PP synthase is a heteromeric complex composed of a catalytic subunit (DHDDS) and a regulatory subunit (NUS1, also known as NgBR). uniprot.orgresearchgate.netbiorxiv.org NUS1 is essential for stabilizing DHDDS and allosterically activating the complex. biorxiv.org Furthermore, the activity of the DHDDS/NUS1 complex is markedly stimulated by phospholipids such as phosphatidylinositol, indicating that the lipid environment of the endoplasmic reticulum membrane plays a direct role in modulating the rate of this compound synthesis. uniprot.orgnih.gov

Interplay with Cellular Energy Status and Mevalonate Pathway

FPP stands at a critical branch point. It can be directed toward the synthesis of sterols (catalyzed by squalene (B77637) synthase) or toward the synthesis of this compound (catalyzed by Dedol-PP synthase). oup.com Therefore, the flux of FPP into the this compound branch is in direct competition with the sterol and ubiquinone biosynthetic pathways. oup.comfrontierspartnerships.org The cellular levels of FPP and its derivatives act as a sensor, influencing the transcriptional regulation of enzymes in these competing branches. oup.com For instance, an accumulation of FPP, which might occur when sterol synthesis is low, can promote the expression of Dedol-PP synthase genes, thereby redirecting the metabolic flux toward the production of this compound to support protein glycosylation. ibb.waw.plfrontierspartnerships.org This interplay ensures that the synthesis of these long-chain lipids is coordinated with the cell's metabolic state and its demand for various isoprenoid end-products. oup.comnih.gov

Subcellular Dynamics and Membrane Association of Dehydrodolichol

Localization within Endoplasmic Reticulum Membranes

The endoplasmic reticulum (ER) is the primary site for the synthesis of dehydrodolichol and its subsequent conversion to dolichol. researchgate.netnih.govnih.gov The enzyme responsible for the synthesis of this compound diphosphate (B83284), this compound diphosphate synthase (DHDDS), is localized to the ER membrane. researchgate.netresearchgate.net This localization is critical as dolichol-dependent protein glycosylation initiates in the ER. researchgate.netnih.gov

This compound and its derivatives are extremely hydrophobic molecules, a characteristic that dictates their firm association with the ER membrane. oup.com The DHDDS enzyme, which synthesizes this compound diphosphate, is part of a complex that is stably anchored to the ER membrane. nih.gov Specifically, the DHDDS protein itself is considered a peripheral membrane protein, associated with the ER membrane along with other transmembrane proteins involved in the dolichol pathway. researchgate.net The active this compound diphosphate synthase complex is a heterotetramer, and its stable anchoring to the ER membrane is facilitated by hydrophobic segments within its partner subunit, NgBR. nih.govgenecards.org The biosynthesis of dolichol is predicted to occur on the cytoplasmic side of the ER. researchgate.netresearchgate.net

Once synthesized, this compound and its derivatives are thought to diffuse laterally within the ER membrane. The long, aliphatic nature of dolichols, which are synthesized from this compound, suggests they are embedded within the ER bilayer. oup.com While specific studies on the lateral diffusion rates of this compound are limited, the dynamics of membrane proteins can be influenced by the lipid environment, including the presence of molecules like dolichol. biorxiv.org The distribution within ER domains is likely influenced by the localization of the enzymes involved in its synthesis and subsequent modification, as well as by interactions with other membrane components.

Intracellular Transport Mechanisms of this compound and its Derivatives

The movement of this compound and its derivatives from their site of synthesis in the ER to other cellular compartments is a complex process that is not yet fully understood.

Vesicular transport is a major pathway for the movement of lipids and proteins between organelles. There is evidence to suggest that dolichol and its derivatives are involved in membrane trafficking, particularly between the ER and other components of the endomembrane system like the Golgi apparatus. nih.govnih.gov The enrichment of dolichol in Golgi vesicles supports the idea that it is transported from the ER via vesicles. nih.gov Furthermore, defects in dolichol synthesis have been linked to disruptions in vesicle trafficking. nih.gov It is plausible that this compound, as a direct precursor, is also incorporated into vesicles budding from the ER for transport to the Golgi and other destinations.

Lipid transfer proteins (LTPs) are known to facilitate the movement of various lipids between membranes and could potentially play a role in the intracellular transport of this compound. nih.govnih.gov LTPs are characterized by a hydrophobic cavity that can bind and transport lipids. nih.govmdpi.comwikipedia.org While direct evidence for LTP-mediated transport of this compound is scarce, the hydrophobic nature of this molecule makes it a potential candidate for such a mechanism.

Presence and Roles in Other Cellular Compartments

While the primary site of this compound synthesis is the ER, its derivatives, particularly dolichol, are found in various other cellular compartments, implying a transport system from the ER. nih.gov

Golgi Apparatus: The Golgi apparatus is enriched with dolichol, which is likely transported from the ER. nih.govnih.gov Within the Golgi, dolichol is involved in the further processing of glycoproteins. wikipedia.orgunacademy.com

Lysosomes: Dolichol is highly enriched in lysosomes. nih.gov In certain pathological conditions related to defects in the DHDDS enzyme, an accumulation of cholesterol has been observed in lysosomes, suggesting a potential link between dolichol metabolism and lysosomal function. researchgate.netnih.govcardiff.ac.uknih.govbiorxiv.org

Peroxisomes: Peroxisomes also contain dolichol. nih.gov Some studies suggest that peroxisomes may have the capacity to synthesize dolichol, although this is not definitively established. oup.comuva.nl

Mitochondria: Mitochondrial membranes contain a limited amount of dolichol. nih.gov

Plasma Membrane: Dolichol is also detected in the plasma membrane. nih.gov

The presence of dolichol in these diverse compartments highlights the importance of understanding the transport mechanisms that originate with this compound in the ER.

Table of Findings on Subcellular Dynamics of this compound:

Subcellular Location/ProcessKey FindingsReferences
Endoplasmic Reticulum (ER) LocalizationPrimary site of this compound synthesis by the ER-membrane-associated enzyme DHDDS. researchgate.netnih.govnih.govresearchgate.netresearchgate.net
Integral Membrane AssociationThis compound and its derivatives are highly hydrophobic and firmly embedded in the ER membrane. The DHDDS complex is stably anchored to the ER. researchgate.netoup.comnih.gov
Vesicle-Mediated TraffickingDolichol (derived from this compound) is found in Golgi vesicles, suggesting transport from the ER via vesicles. Defects in dolichol synthesis can disrupt vesicle trafficking. nih.govnih.gov
Golgi ApparatusEnriched in dolichol, which is involved in glycoprotein (B1211001) processing. nih.govnih.govwikipedia.orgunacademy.com
LysosomesHighly enriched in dolichol. Defects in DHDDS can lead to cholesterol accumulation in lysosomes. nih.govresearchgate.netnih.govcardiff.ac.uknih.govbiorxiv.org
Other OrganellesDolichol is also present in peroxisomes, mitochondria, and the plasma membrane. nih.govoup.comuva.nl

Functional Contributions of Dehydrodolichol and Its Phosphorylated Derivatives in Glycosylation

Dehydrodolichyl Phosphate (B84403) in the N-linked Glycosylation Pathway

N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom of an asparagine residue in a protein, is a fundamental process for the correct folding and function of many eukaryotic glycoproteins. frontiersin.orguniprot.org This pathway is heavily reliant on a phosphorylated derivative of dehydrodolichol, dolichyl phosphate, which is synthesized from dehydrodolichyl diphosphate (B83284). The enzyme dehydrodolichyl diphosphate synthase (DHDDS) is responsible for producing the polyprenyl backbone of dolichol. frontiersin.orguniprot.orggenecards.org

The process begins with the synthesis of dehydrodolichyl diphosphate, which is then converted to this compound and subsequently to dolichol. wikipedia.orgnih.gov Dolichol is then phosphorylated to form dolichyl phosphate, the active lipid carrier in N-linked glycosylation. frontiersin.orgnih.gov

Initiation of GlcNAc-P-P-Dolichol Synthesis and Lipid-Linked Oligosaccharide (LLO) Assembly

The synthesis of the lipid-linked oligosaccharide (LLO) precursor for N-linked glycosylation is initiated on the cytoplasmic face of the endoplasmic reticulum (ER). nih.gov The first committed step involves the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to dolichyl phosphate (Dol-P). nih.gov This reaction forms N-acetylglucosaminylpyrophosphoryl dolichol (GlcNAc-P-P-Dol) and is a critical regulatory point in the pathway. wikipedia.org

Following the initial step, a second GlcNAc residue and five mannose residues are sequentially added to build the Man₅GlcNAc₂-P-P-dolichol intermediate. oup.com This assembly process occurs on the cytoplasmic side of the ER membrane. nih.govoup.com

StepReactantsProductLocation
1Dolichyl phosphate, UDP-GlcNAcGlcNAc-P-P-DolicholCytoplasmic face of ER
2GlcNAc-P-P-Dolichol, UDP-GlcNAcGlcNAc₂-P-P-DolicholCytoplasmic face of ER
3GlcNAc₂-P-P-Dolichol, GDP-Mannose (x5)Man₅GlcNAc₂-P-P-DolicholCytoplasmic face of ER

Role in the Dolichol Phosphate Cycle and Glycan Flippase Mechanisms

The assembled Man₅GlcNAc₂-P-P-dolichol intermediate must be translocated from the cytoplasmic leaflet to the luminal leaflet of the ER membrane for the subsequent steps of LLO synthesis to occur. nih.govoup.com This translocation is facilitated by a "flippase," a membrane protein that mediates the transverse movement of the lipid-linked intermediate across the ER membrane. oup.com

Once in the ER lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three glucose residues, ultimately forming the mature LLO, Glc₃Man₉GlcNAc₂-P-P-dolichol. oup.com After the en bloc transfer of the mature oligosaccharide to a nascent polypeptide by the oligosaccharyltransferase (OST) complex, dolichyl pyrophosphate (Dol-P-P) is released. nih.govoup.com This Dol-P-P is then recycled back to dolichyl phosphate (Dol-P) to be used in another round of LLO synthesis, thus completing the dolichol phosphate cycle. nih.govoup.com

Mechanistic Insights into Glycosyltransferase Substrate Presentation and Transfer

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor molecule to a specific acceptor molecule. mhmedical.com In the context of LLO synthesis, dehydrodolichyl phosphate, in its functional form as dolichyl phosphate, acts as the lipid anchor that presents the growing oligosaccharide chain as a substrate to various glycosyltransferases. uniprot.org

The long, hydrophobic polyisoprenoid chain of dolichyl phosphate anchors the LLO within the ER membrane, while the hydrophilic oligosaccharide portion is accessible to the active sites of the glycosyltransferases. researchgate.net This membrane anchoring is crucial for the sequential and ordered addition of monosaccharides. The specific structure of the polyisoprenoid chain, including its length and the saturation of the α-isoprene unit, is important for its recognition by the glycosyltransferases. oup.com

Potential Roles in O-mannosylation and GPI Anchor Biosynthesis

Beyond its well-established role in N-linked glycosylation, phosphorylated derivatives of this compound are also implicated in other critical glycosylation pathways, including O-mannosylation and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. frontiersin.orgoup.com In these processes, dolichyl phosphate mannose (Dol-P-Man), synthesized from dolichyl phosphate and GDP-mannose, serves as the mannose donor. researchgate.netoup.com

The availability of dolichyl phosphate, derived from the this compound biosynthetic pathway, is therefore a limiting factor for these glycosylation events as well. researchgate.net

This compound as a Membrane Component

This compound, and its saturated counterpart dolichol, are long-chain polyisoprenoid alcohols that are found within cellular membranes. nih.gov Due to their significant length, these molecules are considerably longer than the fatty acyl chains of typical glycerophospholipids that make up the bulk of the membrane bilayer. mhmedical.comoup.com

The presence of these long, hydrophobic molecules within the membrane can influence its physical properties, such as fluidity and permeability. laminarpharma.com While the primary recognized function of the this compound lineage is in glycosylation, its physical presence as a membrane component may also contribute to the structural integrity and function of the endoplasmic reticulum and other cellular membranes. nih.govlaminarpharma.com

Membrane LipidPrimary Function in Membrane Structure
Phospholipids (B1166683)Form the basic bilayer structure
CholesterolModulates membrane fluidity
This compound/DolicholPotential to influence membrane physical properties due to long polyisoprenoid chain

Functional Interplay with Protein Folding and Quality Control in the ER

The N-linked glycosylation process, which is dependent on this compound-derived lipid carriers, is intricately linked to protein folding and quality control within the endoplasmic reticulum. frontiersin.org The oligosaccharide chain attached to newly synthesized proteins acts as a signal for interactions with ER-resident chaperones, such as calnexin (B1179193) and calreticulin, which assist in proper protein folding.

If a glycoprotein (B1211001) fails to fold correctly, the ER quality control system can target it for degradation through a process known as ER-associated degradation (ERAD). The proper functioning of the N-linked glycosylation pathway, and therefore the sufficient supply of this compound-derived precursors, is essential for these quality control mechanisms to operate effectively, ensuring that only correctly folded and assembled proteins are transported out of the ER.

Advanced Methodologies for Dehydrodolichol Research and Analysis

Quantitative and Qualitative Analytical Strategies

A multi-faceted approach is essential for the comprehensive analysis of dehydrodolichol and its related metabolites. This typically involves a combination of separation techniques and mass spectrometry to achieve both quantification of known compounds and identification of novel intermediates.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for the analysis of this compound and its phosphorylated derivatives. nih.govresearchgate.net This powerful technique allows for the separation of complex lipid mixtures, followed by their sensitive detection and identification based on their mass-to-charge ratio. nih.gov High-performance liquid chromatography (HPLC), often utilizing reverse-phase columns like C18, is effective in separating the hydrophobic this compound from other cellular lipids. nih.govnih.gov The coupling of LC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity, enabling the fragmentation of parent ions to generate characteristic product ions, which aids in structural confirmation and quantification. nih.govresearchgate.net

Recent advancements in LC-MS methodologies, including the use of high-resolution mass spectrometers like the Orbitrap, have significantly enhanced the ability to perform untargeted metabolomics, allowing for the discovery of novel metabolites within the this compound pathway. nih.govnih.gov For quantitative studies, targeted approaches using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) offer high sensitivity and specificity for predetermined this compound species and their precursors. nih.govmdpi.com Derivatization strategies can also be employed to improve the ionization efficiency and stability of these molecules during analysis. researchgate.netmdpi.com

Table 1: Key LC-MS Parameters for this compound Analysis

ParameterDescriptionRelevance to this compound Analysis
Chromatography Separation of analytes based on their physicochemical properties.Enables separation of this compound from other lipids and its various chain-length isoforms.
Ionization Source Method used to generate ions from the analyte molecules.Electrospray ionization (ESI) is commonly used for polar phosphorylated intermediates.
Mass Analyzer Separates ions based on their mass-to-charge ratio.High-resolution analyzers (e.g., Orbitrap, QTOF) provide accurate mass measurements for identification. Triple quadrupole (QqQ) is used for sensitive quantification. nih.gov
Tandem MS (MS/MS) Fragmentation of selected ions to obtain structural information.Confirms the identity of this compound species by analyzing their fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a valuable tool for the analysis of the volatile and semi-volatile precursors of this compound, which belong to the isoprenoid family. researchgate.netmdpi.commdpi.com Prior to GC-MS analysis, non-volatile isoprenoid pyrophosphates are typically dephosphorylated, often enzymatically, to their corresponding alcohols. mdpi.com These alcohol derivatives are then often silylated to increase their volatility and thermal stability for gas chromatographic separation. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of novel intermediates in the this compound biosynthetic pathway. scilit.comnih.gov While LC-MS and GC-MS are powerful for identification and quantification, NMR provides detailed information about the chemical structure, including the connectivity of atoms and their stereochemistry. One- and two-dimensional NMR experiments can be used to determine the precise structure of purified intermediates, confirming the position of double bonds and the stereochemistry of the final this compound molecule. nih.gov

Thin-layer chromatography (TLC) offers a simple and effective method for the separation and preliminary identification of this compound and its derivatives. nih.govresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.gov A novel two-plate TLC method has been developed to effectively separate this compound from dolichol, as well as to separate the different chain-length species of each. nih.gov This involves sequential development on a silica gel plate followed by a reversed-phase plate. nih.govresearchgate.net While not as quantitative as LC-MS or GC-MS, TLC is a valuable tool for rapid screening and purification of this compound species for further analysis. nih.govnih.gov

Radiometric and Stable Isotope Tracing Techniques for Pathway Elucidation

Isotope tracing is a powerful methodology to delineate metabolic pathways and quantify metabolic flux. isotope.comnih.gov By introducing isotopically labeled precursors into a biological system, researchers can track the incorporation of the label into downstream metabolites, providing direct evidence for biosynthetic routes and reaction rates. nih.govfrontiersin.orgyoutube.com

In the context of this compound biosynthesis, stable isotopes such as ¹³C and ²H are commonly used. isotope.com For instance, cells or organisms can be cultured with ¹³C-labeled glucose or glutamine, and the incorporation of the ¹³C label into this compound and its precursors can be monitored by mass spectrometry. isotope.com This allows for the determination of the relative contributions of different carbon sources to this compound synthesis and can reveal bottlenecks or alternative pathways under various physiological or pathological conditions. Radiometric tracing, using precursors labeled with radioactive isotopes like ³H or ¹⁴C, offers high sensitivity but requires specialized handling and detection equipment.

Genetic Engineering and Gene Editing Approaches in Model Organisms and Cell Lines (e.g., CRISPR/Cas9, RNAi, Morpholinos)

The advent of powerful genetic engineering tools has revolutionized the study of this compound biosynthesis and function. These techniques allow for the targeted manipulation of genes encoding the enzymes involved in the pathway, enabling researchers to investigate the consequences of their altered expression.

CRISPR/Cas9: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a versatile and efficient tool for genome editing. frontiersin.orginsights.bionih.govnih.govmdpi.com Researchers can use CRISPR/Cas9 to create knockout mutations in genes encoding enzymes of the this compound pathway in model organisms or cell lines. frontiersin.org The resulting phenotypes can then be analyzed to understand the specific function of the knocked-out gene.

Morpholinos: Morpholinos are synthetic molecules that can block gene expression by binding to and blocking the translation of a specific mRNA. nih.govnih.govresearchgate.netgene-tools.comresearchgate.net They are particularly useful for transient gene knockdown studies in developmental biology, for example, in zebrafish embryos. nih.govresearchgate.net By injecting morpholinos targeting the mRNAs of enzymes in the this compound pathway, researchers can study the role of these enzymes during early development. nih.govresearchgate.net

Table 2: Comparison of Genetic Engineering Techniques for this compound Research

TechniqueMechanismApplication in this compound ResearchAdvantagesLimitations
CRISPR/Cas9 DNA editing (gene knockout, knock-in) frontiersin.orgCreating stable cell lines or model organisms lacking specific enzymes in the this compound pathway.Permanent and heritable gene modification. insights.bioPotential for off-target effects.
RNAi mRNA degradation (gene knockdown) nih.govTransiently reducing the expression of enzymes involved in this compound synthesis to study their function. nih.govRelatively simple and rapid to implement.Incomplete knockdown; potential off-target effects.
Morpholinos Translation blocking (gene knockdown) nih.govStudying the role of this compound pathway enzymes during embryonic development in model organisms like zebrafish. nih.govresearchgate.netHigh stability and specificity in some systems. gene-tools.comLimited to certain model organisms; transient effect.

Biochemical Assays for Enzyme Kinetics and Substrate Specificity of this compound-Related Enzymes

The characterization of enzymes involved in the metabolism of this compound, such as the reductases that convert it to dolichol, is fundamental to understanding its biological role. Biochemical assays are essential tools for determining the kinetic parameters of these enzymes and their specificity for various substrates. nih.gov These assays measure the rate of an enzyme-catalyzed reaction, typically by monitoring the disappearance of a substrate or the appearance of a product over time. lsuhsc.edu

Enzyme Kinetics Analysis:

To elucidate the efficiency and behavior of this compound-related enzymes, kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) are determined. nih.gov The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for its substrate. A low Kₘ suggests a high affinity. Vₘₐₓ reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically derived from initial rate measurements under varying substrate concentrations. lsuhsc.edu

Assays can be continuous, where the reaction is monitored in real-time, or discontinuous (endpoint), where the reaction is stopped at specific time points. lsuhsc.edu Spectroscopic methods are often employed for continuous assays. lsuhsc.edu For instance, if a this compound reductase uses NADH or NADPH as a cofactor, the reaction can be monitored by observing the change in absorbance at 340 nm as the cofactor is oxidized. lsuhsc.edu Fluorescence-based assays, known for their high sensitivity and real-time monitoring capabilities, are also powerful tools for determining the kinetic mechanisms of enzyme reactions. nih.gov

Investigating Substrate Specificity:

Substrate specificity studies are crucial for defining the precise role of an enzyme. These investigations involve comparing the enzyme's activity with this compound against a range of structurally similar molecules or potential alternative substrates. nih.gov The specificity constant (k꜀ₐₜ/Kₘ) is a key metric for comparing how efficiently an enzyme utilizes different substrates. nih.gov A higher k꜀ₐₜ/Kₘ value indicates greater specificity.

For example, to test the specificity of a putative this compound reductase, researchers would perform kinetic analyses with various polyprenols of different chain lengths, saturation levels, and stereochemistry. By comparing the resulting kinetic parameters, the enzyme's preference can be quantified. Such studies have been used effectively for other enzymes, like dolichyl-phosphate β-glucosyltransferase, where it was found that the enzyme's catalytic reaction was faster with substrates having longer carbon chains. nih.gov Similarly, studies on short-chain dehydrogenases/reductases (SDRs) have used mutagenesis and kinetic analyses to pinpoint specific amino acid residues that govern substrate preference. nih.gov

Below is a hypothetical data table illustrating how results from a substrate specificity study for a this compound-related enzyme might be presented.

SubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
This compound C95155.03.33 x 10⁵
This compound C100125.54.58 x 10⁵
Polyprenol C951501.28.00 x 10³
Dolichol C95>500<0.1-

This table is illustrative and does not represent actual experimental data.

Cell-Free Reconstitution Systems for Studying this compound Synthesis and Function

Cell-free reconstitution systems provide a powerful platform for studying complex biological processes, such as the synthesis and function of this compound, in a controlled in vitro environment. researchgate.net These systems bypass the complexity and constraints of living cells, allowing researchers to manipulate reaction components with high precision. nih.govnih.gov There are two main types of cell-free systems: lysate-based systems, which use crude cell extracts containing the necessary machinery for transcription and translation, and reconstituted systems, which are assembled from purified essential components. mdpi.com

This compound Synthesis:

To study the biosynthesis of this compound, a cell-free system can be reconstituted with the specific enzymes required for the pathway. This "bottom-up" approach involves combining purified enzymes—such as cis-prenyltransferases responsible for elongating the polyprenyl chain—with the necessary precursors, like isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP), and cofactors. researchgate.net This setup allows for the precise characterization of individual enzymes, the identification of reaction intermediates, and the elucidation of the entire biosynthetic pathway without the interference of competing metabolic reactions present in whole cells. researchgate.net The open nature of cell-free systems enables direct control over substrate and cofactor concentrations, facilitating kinetic studies and pathway optimization. nih.gov

Studying this compound Function:

Cell-free systems are also invaluable for investigating the function of this compound and its derivatives, such as dolichol phosphate (B84403). For example, the role of dolichol phosphate in N-linked glycosylation can be studied by incorporating it into liposomes along with the necessary glycosyltransferases and other components of the pathway. researchgate.net Cell-free protein synthesis (CFPS) can be used to produce the required enzymes, which can then be directly incorporated into these artificial membrane systems. nih.govresearchgate.net

Researchers can then add specific substrates and monitor the formation of dolichol-linked oligosaccharides. The function of channels or other membrane proteins synthesized in vitro can be assessed using voltage-sensitive fluorescent dyes within these proteoliposomes, providing a functional readout. researchgate.net This methodology allows for a detailed examination of how the structure of this compound or dolichol influences membrane-dependent processes.

ComponentFunction in Reconstituted SystemRationale for Inclusion
Purified cis-PrenyltransferaseCatalyzes the synthesis of the polyprenyl backboneTo study the specific enzyme responsible for chain elongation in this compound synthesis
Farnesyl Pyrophosphate (FPP)Serves as the initial primer moleculeTo initiate the polyprenyl chain
Isopentenyl Pyrophosphate (IPP)Provides the repeating isoprene (B109036) unitsTo elongate the polyprenyl chain to its full length
Divalent Cations (e.g., Mg²⁺)Act as cofactors for the enzymeTo ensure optimal catalytic activity of the transferase
LiposomesMimic the cellular membrane environmentTo study the function of this compound and its derivatives in a lipid bilayer
GlycosyltransferasesUtilize dolichol phosphate as a substrateTo investigate the role of this compound derivatives in N-linked glycosylation

This table outlines key components for a cell-free system designed to study this compound synthesis and function.

Advanced Imaging Techniques for Subcellular Localization Studies (e.g., Fluorescence Microscopy with Labeled Probes)

Determining the precise subcellular location of this compound is critical for understanding its function. Advanced imaging techniques, particularly fluorescence microscopy coupled with specifically designed labeled probes, are essential for visualizing the distribution of such molecules within cells. nih.gov

Fluorescence Microscopy and Labeled Probes:

Standard fluorescence microscopy allows for the visualization of specific structures or molecules by tagging them with fluorophores—molecules that absorb light at one wavelength and emit it at a longer wavelength. To visualize this compound, which is not naturally fluorescent, researchers must use fluorescently labeled probes. uni-heidelberg.de This can be achieved by synthesizing an analog of this compound that is chemically linked to a fluorescent dye. This probe should ideally retain the key structural features of the native molecule to ensure it mimics its biological behavior and localizes correctly within the cell. The choice of fluorophore is important; dyes with high photostability and brightness are preferred. nih.gov

Once cells are incubated with the labeled probe, its distribution can be observed using a confocal or super-resolution microscope. researchgate.net This allows for the identification of organelles or membrane domains where this compound accumulates, such as the endoplasmic reticulum or Golgi apparatus.

Super-Resolution Microscopy (SRM):

To overcome the diffraction limit of conventional light microscopy and visualize subcellular structures with greater detail, super-resolution microscopy (SRM) techniques are employed. nih.govnih.gov Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions on the order of tens of nanometers. nih.govnih.gov These methods rely on the controlled activation and imaging of individual fluorescent molecules over time to reconstruct a high-resolution image. nih.gov By using a this compound analog tagged with a photoswitchable or photoactivatable fluorophore, SRM could potentially reveal the fine-grained distribution of the molecule within specific membrane microdomains or its association with particular protein complexes. nih.gov

TechniquePrincipleApplication for this compoundPotential Findings
Confocal Fluorescence Microscopy Uses a pinhole to reject out-of-focus light, providing optical sectioning and improved image clarity. researchgate.netVisualization of the overall distribution of a fluorescent this compound probe in different organelles.Co-localization with markers for the endoplasmic reticulum, Golgi, or lipid droplets.
STORM (Stochastic Optical Reconstruction Microscopy) Uses photoswitchable organic fluorescent dyes to sequentially activate and localize single molecules for image reconstruction. nih.govHigh-resolution mapping of this compound probe clusters within a specific organelle's membrane.Nanoscale organization of this compound; association with specific protein domains.
PALM (Photoactivated Localization Microscopy) Similar to STORM, but typically uses photoactivatable fluorescent proteins to label molecules of interest. nih.govTracking the dynamics of a protein that binds this compound by fusing it with a photoactivatable fluorescent protein.Information on the diffusion and trafficking of this compound-binding proteins.

This table compares different advanced imaging techniques and their potential applications in studying the subcellular localization of this compound.

Genetic and Molecular Basis of Dehydrodolichol Metabolism Perturbations

Identification and Characterization of Genetic Defects Affecting Dehydrodolichol Synthesis Enzymes (e.g., DHDDS and NUS1 Mutations)

Genetic defects affecting the enzymes involved in this compound and subsequent dolichol synthesis are primary causes of perturbed this compound metabolism. Key among these enzymes is cis-prenyltransferase (cis-PTase), a complex where this compound diphosphate (B83284) synthase (DHDDS) serves as the catalytic subunit and Nuclear Protein Ubiquitin Ligase 1 (NUS1), also known as Nogo-B Receptor (NgBR), acts as an essential regulatory subunit nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netbiorxiv.org. This complex catalyzes the condensation of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP) molecules to form polyprenyl diphosphate (dehydrodolichyl diphosphate), which is then converted to this compound and subsequently saturated to form dolichol wikipedia.org.

Mutations in the DHDDS gene have been identified as a cause of a specific type of CDG, initially referred to as CDG-Is or CDG-Ip wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netnih.govnih.govresearchgate.net. These mutations, often biallelic loss-of-function variants, lead to reduced cis-PTase activity and consequently impair dolichol biosynthesis wikipedia.orgnih.govbiorxiv.orgresearchgate.net. Recurrent homozygous variants in DHDDS, such as c.124A>G (p.Lys42Glu), have been associated with autosomal recessive retinitis pigmentosa (RP type 59) nih.gov. De novo heterozygous substitutions in DHDDS have also been linked to neurodevelopmental disorders characterized by epilepsy and movement disorders nih.gov. Mapping of disease-causing variants often shows clustering around the active site of the DHDDS subunit, impacting enzymatic activity nih.gov.

Similarly, mutations in the NUS1 gene are associated with defects in dolichol synthesis and CDGs nih.govresearchgate.netnih.govbiorxiv.orgnih.gov. NUS1 is crucial for stabilizing DHDDS and stimulating the full activity of the cis-PTase complex researchgate.net. Loss-of-function variants in NUS1 impair the activity of this complex, leading to reduced dolichol synthesis nih.govresearchgate.netnih.govbiorxiv.org. Homozygous variants in NUS1 have been reported in families with CDG type I, presenting with complex syndromes including psychomotor delay, hypotonia, and epilepsy nih.gov. Heterozygous de novo variants in NUS1 are increasingly recognized and are associated with a spectrum of neurodevelopmental phenotypes, including epilepsy, intellectual disability, and movement disorders researchgate.netnih.govnus1foundation.orgresearchgate.net.

These genetic defects in DHDDS and NUS1 ultimately result in a deficiency of dolichol-phosphate, a critical lipid carrier for the assembly of N-glycans wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.gov.

Cellular and Molecular Phenotypes Associated with this compound Dysregulation (e.g., altered glycosylation, lipid storage)

Dysregulation of this compound metabolism, primarily due to reduced dolichol-phosphate availability caused by DHDDS and NUS1 mutations, leads to significant cellular and molecular phenotypes. The most prominent consequence is impaired N-glycosylation wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netnih.govnih.gov.

N-glycosylation is a critical protein modification process occurring in the ER, where a pre-assembled oligosaccharide is transferred from dolichol-phosphate to nascent proteins wikipedia.orgkuleuven.be. Reduced levels of dolichol-phosphate limit the synthesis of the lipid-linked oligosaccharide (LLO) precursor, which is essential for this transfer wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.gov. This limitation results in the hypoglycosylation of numerous glycoproteins wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.govnih.gov.

Beyond glycosylation defects, there is emerging evidence suggesting potential links to altered lipid metabolism and storage in cells with DHDDS and NUS1 mutations. Studies have reported abnormal cholesterol accumulation in cells from individuals and animal models with NUS1 mutations researchgate.netbiorxiv.orgresearchgate.netmdpi.com. Suspected lipid storage has also been observed in biopsies from individuals with DHDDS mutations researchgate.netbiorxiv.orgmdpi.com. Fibroblasts from DHDDS patients have shown increased lysosomal volume and storage of cholesterol and ganglioside GM1, along with altered lysosomal Ca²⁺ homeostasis, suggesting an overlap with Niemann-Pick C disease cellular phenotypes researchgate.netbiorxiv.orgnih.govmdpi.commdpi.com. While the primary defect is in dolichol synthesis and glycosylation, these findings indicate that dysregulation in this pathway can have broader impacts on cellular lipid homeostasis.

Impact on Glycosylation Fidelity and Downstream Glycoprotein (B1211001) Function

The reduced availability of dolichol-phosphate directly impacts the fidelity of N-glycosylation. The full-length LLO precursor, Glc3Man9GlcNAc2-PP-dolichol, is assembled step-by-step on dolichol-phosphate researchgate.net. A deficiency in dolichol-phosphate hinders the complete synthesis of this precursor wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.gov.

Consequently, the oligosaccharyltransferase (OST) complex in the ER is unable to efficiently transfer the complete glycan to target proteins kuleuven.be. This leads to the transfer of truncated or incomplete oligosaccharides, or in some cases, no glycan at all, resulting in hypoglycosylation wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.govnih.govnih.gov.

The proper glycosylation of proteins is crucial for their correct folding, stability, intracellular trafficking, and ultimately, their function nih.govnih.gov. Hypoglycosylation can lead to misfolded or unstable proteins, impaired secretion, and altered interactions with other molecules. This widespread disruption of glycoprotein function underlies the diverse clinical manifestations observed in disorders linked to this compound metabolism perturbations nih.gov.

Mechanisms of Cellular Adaptation and Stress Responses to Altered this compound Homeostasis (e.g., ER stress)

Cells possess mechanisms to respond to the stress caused by impaired protein glycosylation and misfolded protein accumulation. Altered this compound homeostasis, leading to reduced dolichol-phosphate and subsequent hypoglycosylation, can overwhelm the protein folding capacity of the ER.

The accumulation of misfolded or unfolded proteins in the ER triggers a conserved signaling pathway known as the Endoplasmic Reticulum stress response, or the Unfolded Protein Response (UPR) nih.govresearchgate.nettuni.fibiorxiv.org. The UPR aims to restore ER homeostasis by upregulating chaperones, inhibiting protein synthesis, and increasing ER-associated degradation (ERAD) biorxiv.org.

Loss-of-function variants in NUS1 have been shown to activate the UPR pathway researchgate.netnih.gov. Similarly, DHDDS deficiency can lead to ER stress and trigger the UPR researchgate.net. The activation of the UPR in response to impaired dolichol synthesis and glycosylation highlights the cellular effort to mitigate the consequences of protein misfolding and maintain ER function. However, prolonged or excessive ER stress can lead to apoptosis researchgate.netresearchgate.net.

Linkages to Congenital Disorders of Glycosylation (CDGs) and Inherited Storage Diseases

Genetic defects affecting this compound metabolism, particularly mutations in DHDDS and NUS1, are firmly established as causes of Congenital Disorders of Glycosylation (CDGs) wikipedia.orgnih.govresearchgate.netnih.govbiorxiv.orgnih.govgenome.jp. CDGs are a diverse group of inherited metabolic disorders characterized by defects in the synthesis or processing of glycans on proteins and lipids nih.govgenome.jpcuredhdds.orgnih.gov.

Mutations in DHDDS specifically cause a subtype classified within CDG-I, which involves defects in the synthesis of the LLO precursor or its transfer to protein wikipedia.orgnih.govbiorxiv.orgresearchgate.netnih.govnih.govresearchgate.netgenome.jp. NUS1 mutations also lead to CDG, classified under CDG type Iaa in some instances researchgate.netnih.gov. These CDGs often present with multisystemic involvement, including significant neurological manifestations such as developmental delay, intellectual disability, epilepsy, and movement disorders nih.govresearchgate.netnih.govbiorxiv.orgresearchgate.netnih.govfrontiersin.org.

While the primary classification for DHDDS and NUS1 related disorders is CDG due to the core defect in glycosylation, there is an observed overlap in cellular phenotypes with inherited storage diseases, particularly Niemann-Pick C disease researchgate.netbiorxiv.orgnih.govmdpi.commdpi.com. This overlap is suggested by findings of abnormal cholesterol and ganglioside accumulation and altered lysosomal function in cells from affected individuals researchgate.netbiorxiv.orgnih.govmdpi.commdpi.com. Although not primarily classified as inherited storage diseases, the cellular storage phenotypes highlight the complex consequences of perturbed this compound metabolism and its downstream effects on various cellular pathways, including lipid homeostasis and lysosomal function.

Comparative Biochemistry and Evolutionary Perspectives of Dehydrodolichol Metabolism

Dehydrodolichol Pathways Across Eukaryotic Domains (e.g., Yeast, Plants, Mammals)

The biosynthesis of this compound and subsequently dolichol is a conserved pathway in eukaryotes, essential for processes like N-linked protein glycosylation. The pathway diverges after the synthesis of farnesyl diphosphate (B83284) (FPP), with cis-prenyl transferase (cis-PT) being considered the first committed enzyme in dolichol biosynthesis. oup.com This enzyme catalyzes the 1′-4 condensation of FPP with multiple units of isopentenyl pyrophosphate (IPP) to form polyprenyl diphosphate in a cis-configuration. oup.com

In the yeast Saccharomyces cerevisiae, cis-prenyltransferases synthesize dehydro-dolichols (K-unsaturated polyprenols), which are then converted to dolichols (K-saturated polyprenols) in vivo. oup.com Yeast contains dolichols with 14–17 isoprene (B109036) units. oup.com S. cerevisiae has two homologs of cis-PTs, RER2 and SRT1, and a homolog of CPT-Binding Protein (CBP), NUS1. frontiersin.org The absence of either a cis-PT or CBP is lethal in yeast, highlighting their essential role. frontiersin.org

Mammalian cells primarily contain dolichols ranging from 18 to 21 isoprene units. oup.com In humans, dolichol-19 (D19) is typically the most abundant species. nih.govnih.gov The mammalian cis-PT is a heteromer composed of this compound diphosphate synthase (DHDDS) and Nogo-B Receptor (NgBR, encoded by NUS1). science.govresearchgate.netnih.gov This complex is required for the synthesis of dolichol. researchgate.netnih.gov

Plants also synthesize dolichols, which are present in nearly all plant tissues. uns.ac.id The length of the polyisoprenoid carbon chain in plants can vary depending on the tissue or organ, even within the same species. uns.ac.id Arabidopsis thaliana has a cis-prenyltransferase encoded by At2g23410 that is homologous to S. cerevisiae Rer2p and is involved in dolichol biosynthesis. researchgate.net Some plants, like lettuce and dandelion, have functionally diverged pathways for specialized metabolism, such as natural rubber biosynthesis, which also involves cis-prenyltransferases. frontiersin.org

Variations in Isoprenoid Chain Length and Saturation Across Species

The length and saturation of the isoprenoid chain in polyisoprenoids, including dolichols and their precursors, exhibit significant variation across different species and even within different tissues of the same organism. oup.comuns.ac.id This variation is considered a species-specific marker. nih.gov

In prokaryotes, the most abundant polyprenyl lipid is undecaprenyl phosphate (B84403) (Und-P or C55-P), which is typically 55 carbons long, built from 11 isoprene units. researchgate.net Undecaprenol and other fully unsaturated polyprenols commonly have 11 isoprene residues in eubacterial and archaebacterial cells. oup.com However, some exceptions exist, such as mycobacteria, which have polyisoprenoids containing 7 or 10 isoprene units. oup.com

Eukaryotes generally contain dolichols with longer chain lengths compared to prokaryotic undecaprenols, and the alpha-isoprene unit is saturated. oup.com As mentioned, yeast like S. cerevisiae and Schizosaccharomyces pombe have dolichols with 14–17 isoprene units, while mammalian cells predominantly have dolichols ranging from 18–21 isoprene units. oup.com In humans, D19 is the most abundant, whereas in rats and mice, D18 is more abundant. nih.govnih.gov

Plant polyisoprenoids show a wide range of chain lengths, from shorter (C25-C40) to medium-chain (C65-C85) and longer chain length (C90-C140). uns.ac.id The distribution of polyprenol and dolichol chain lengths can vary within different tissues of the same plant. uns.ac.id

The following table summarizes the typical isoprenoid chain lengths observed in different organisms:

Organism TypeTypical Isoprenoid Chain Length (Number of Isoprene Units)ExamplesSaturation State of Alpha Unit
Prokaryotes11 (C55), sometimes 7 or 10E. coli, MycobacteriaUnsaturated (Polyprenol)
Yeast14–17Saccharomyces cerevisiae, Schizosaccharomyces pombeSaturated (Dolichol)
Mammals18–21 (Human: 19, Rat/Mouse: 18)Human, Rat, MouseSaturated (Dolichol)
PlantsWide range (e.g., 5-28 isoprene units, C25-C140)Oil palm, Taxus media, Arabidopsis thalianaCan be Saturated (Dolichol) or Unsaturated (Polyprenol)

Analogous Functions of Polyisoprenoids in Prokaryotic Systems (e.g., undecaprenyl phosphate)

While eukaryotes utilize dolichyl phosphate as a key lipid carrier in glycosylation, prokaryotes employ undecaprenyl phosphate (Und-P) for analogous functions, particularly in cell wall biosynthesis. researchgate.netmit.edu Und-P is an essential 55-carbon polyisoprenoid lipid that acts as a lipid carrier, trafficking sugar intermediates across the plasma membrane for the synthesis of peptidoglycan, O antigen, teichoic acids, and other cell surface polymers. researchgate.netcambridge.org

In bacterial cell wall synthesis, individual building blocks of peptidoglycan are assembled in the cytoplasm on Und-P before being translocated to the periplasm for polymerization. researchgate.net This process results in the release of undecaprenyl pyrophosphate (Und-PP), which is then dephosphorylated back to Und-P by undecaprenyl pyrophosphate phosphatase (UppP) for recycling. researchgate.net

Similar to dolichyl phosphate in eukaryotes, undecaprenyl phosphate acts as an activated glycan donor for the transfer of sugars from nucleotide sugars to lipid intermediates. mit.eduannualreviews.org These lipid-linked monosaccharides are assembled on the cytoplasmic surface of the membrane and then translocated across the membrane. mit.edu

Although both dolichyl phosphate and undecaprenyl phosphate serve as essential membrane-bound carriers in glycan biosynthetic pathways, there is little evidence to suggest that undecaprenyl phosphate plays a regulatory role similar to that proposed for dolichyl phosphate in some eukaryotic processes. mit.edu However, limiting amounts of Und-P or its derivatives can significantly impact bacterial cell wall production and thus cellular growth. mit.edu Structurally similar dolichol phosphates also function as glycan carriers across the cytoplasmic membrane in archaea. cambridge.org

Future Directions and Emerging Research Frontiers in Dehydrodolichol Biology

Elucidation of Unidentified Enzymes and Transporters in Dehydrodolichol Metabolism

Despite advances in understanding dolichol biosynthesis, several enzymatic steps and transport mechanisms within the this compound metabolic pathway remain to be fully characterized. For instance, the specific enzymes responsible for the dephosphorylation of polyprenyl diphosphates to generate this compound require further identification. wikipedia.orgnih.gov Additionally, the hypothetical α-saturase that converts this compound to dolichol is yet to be definitively identified. wikipedia.org

Research is also needed to understand how this compound and its phosphorylated derivatives are transported within and between cellular compartments. While dolichyl phosphate (B84403) is known to be involved in translocating glycan precursors across the endoplasmic reticulum membrane, the mechanisms governing the movement of this compound itself and other intermediates are less clear. oup.com Identifying the transporters involved would provide crucial insights into the regulation and compartmentalization of this compound metabolism. Studies on congenital disorders of glycosylation (CDG) patients with unsolved genetic defects could potentially help unravel some of these missing genes and enzymes in dolichol synthesis. nih.gov

High-Throughput Screening for Modulators of this compound Pathways

High-throughput screening (HTS) holds significant promise for identifying small molecules or genetic factors that can modulate this compound synthesis and metabolism. dovepress.comnih.govresearchgate.net HTS campaigns can be designed to screen large libraries of compounds to identify activators or inhibitors of key enzymes in the this compound pathway, such as cis-prenyltransferases like DHDDS. mdpi.comfrontiersin.org Such modulators could serve as valuable tools for dissecting pathway regulation and as potential therapeutic leads for diseases linked to this compound dysfunction. researchgate.net

Emerging HTS technologies, including those utilizing mass spectrometry, offer increased efficiency and sensitivity for screening biological samples and identifying novel chemical entities that interact with metabolic pathways. chemrxiv.org Applying these advanced screening methods to this compound biology could accelerate the discovery of pathway modulators.

Computational Modeling and Systems Biology Approaches to this compound Networks

Computational modeling and systems biology approaches are increasingly valuable for understanding complex biological networks, including metabolic pathways like that of this compound. nih.govamazon.complos.orgnih.govbiotechmedjournal.com These approaches can integrate diverse datasets, such as gene expression, protein-protein interactions, and metabolic flux data, to create models that simulate this compound metabolism and its interactions with other cellular processes. wikipedia.orgamazon.com

Computational models can help predict the effects of genetic variations or environmental changes on this compound levels and downstream pathways, such as protein glycosylation. researchgate.net They can also aid in identifying critical regulatory nodes and potential bottlenecks in the pathway, guiding experimental design and the search for therapeutic targets. The development of robust computational models requires clear standards for model specification and dissemination to ensure reproducibility and facilitate collaboration. nih.gov

Exploration of Novel this compound-Binding Proteins and Effectors

Beyond its established role as a precursor to dolichyl phosphate in glycosylation, this compound or its derivatives may have other cellular functions mediated by specific binding proteins or effectors. Identifying these novel interacting partners is a key area of future research. Proteins that bind directly to this compound could be involved in its intracellular trafficking, storage, or channeling to specific metabolic branches. wikipedia.orgnih.govuni-freiburg.de

Research has shown that DHDDS, a key enzyme in this compound synthesis, interacts with the Nogo-B receptor (NgBR), and this interaction is crucial for efficient dolichol synthesis and protein N-glycosylation. mdpi.comresearchgate.netresearchgate.netfrontiersin.org Furthermore, both DHDDS and NgBR have been shown to interact with NPC2, a protein involved in cholesterol trafficking, suggesting potential links between this compound metabolism and lipid homeostasis. researchgate.netresearchgate.netmdpi.com Exploring other potential binding proteins and effectors could reveal novel roles for this compound in cellular signaling, membrane dynamics, or other processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.